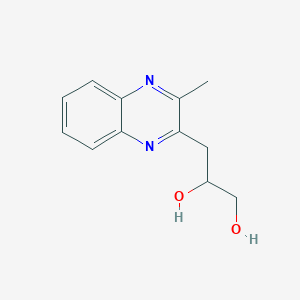
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Übersicht
Beschreibung
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of quinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. The synthesis of 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol has been well-established, and its mechanism of action and biochemical effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Enhancement of Thermal Stability in Unsaturated Polyester Resins : 3-(9-carbazolyl)propane-1,2-diol enhances thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins (Lubczak, 2013).
Synthesis of Methyl 3-Hydroxypropanoate : The synthesis of methyl 3-hydroxypropanoate using epoxy ethane shows potential for producing propane-1,3-diol with a conversion rate of up to 92% and a yield of 87.3%-91.4% (Yu-zhou & Zhen-kang, 2008).
Bioactive Cyclic Ketals Synthesis : 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted to bioactive cyclic ketoals through various synthetic pathways (Talismanov et al., 2021).
Synthesis of Regioisomeric Compounds : Regioisomeric 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles were synthesized using various aryl-1,3-diketones, providing insights into the synthesis of regioisomeric compounds (Aggarwal et al., 2007).
Crystallization and Enantiomeric Resolution : Crystallization of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol leads to spontaneous resolution into (S)- and (R)-enantiomers, with moderate enantiomeric excess values (Bredikhin et al., 2017).
Synthesis of Quinoxalines from Biomass-derived Glycols : Gold nanoparticles supported on nanoparticulated ceria or hydrotalcite catalysts enable efficient and selective one-pot synthesis of quinoxalines from biomass-derived glycols and 1,2-dinitrobenzene derivatives, with high conversion and global yield (Climent et al., 2012).
Antimicrobial Activity of Derivatives : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives show high antimicrobial activity against Gram-positive, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).
Production of Copper-based Materials : Copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols show potential for efficient and environmentally friendly production of copper-based materials (Gulea et al., 2013).
Synthesis of Chiral Drugs : Both 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol crystallize from enantiopure feed material, forming "guaifenesin-like" crystal packing, with distinct implications for the synthesis of chiral drugs (Bredikhin et al., 2013).
Eigenschaften
IUPAC Name |
3-(3-methylquinoxalin-2-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIPYAGMOPMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525240 | |
| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
CAS RN |
42015-36-1 | |
| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



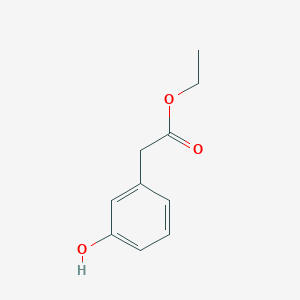
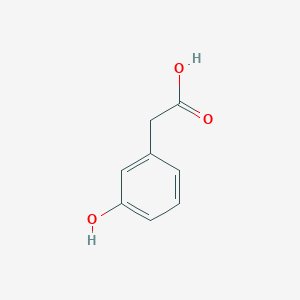
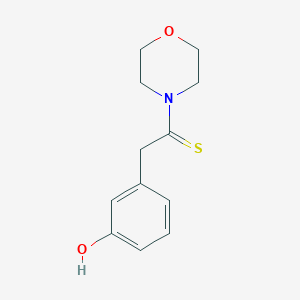
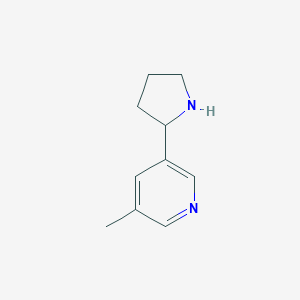
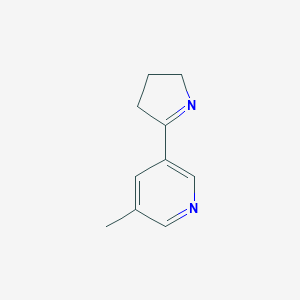
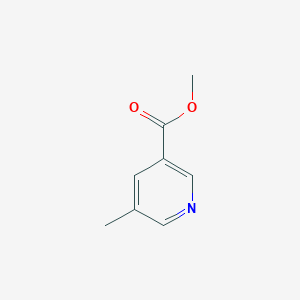
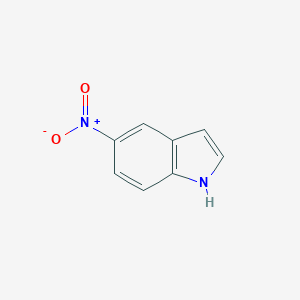
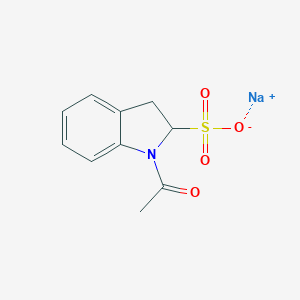
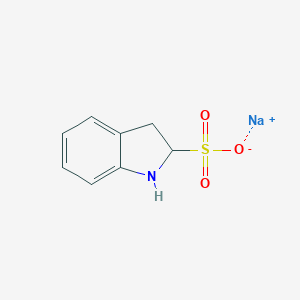
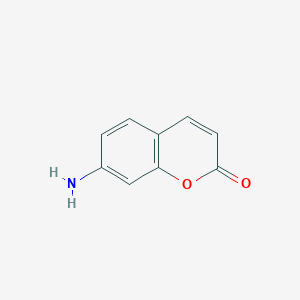
![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
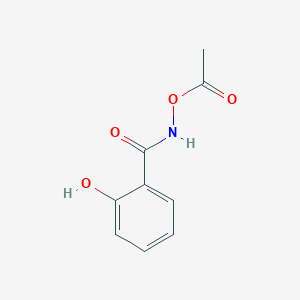
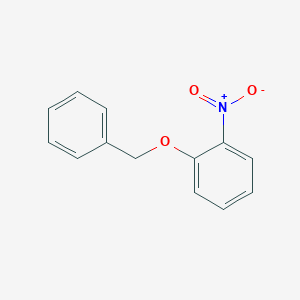
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)